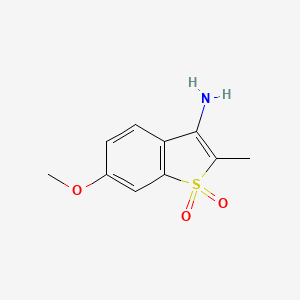
6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 2nd position, and an amine group at the 3rd position, with a 1,1-dioxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis often begins with 2-methylthiophene.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Oxidation: The thiophene ring is oxidized to introduce the 1,1-dioxide functional group. This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, and the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, especially at the sulfur atom, leading to sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfone group, converting them back to amines or sulfides, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines, sulfides.
Substitution: Halogenated benzothiophenes, alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. Its structural similarity to natural thiophenes makes it useful in studying metabolic pathways.
Medicine
In medicine, derivatives of benzothiophenes have been explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methyl-1-benzothiophene: Lacks the amine and dioxide groups, making it less reactive.
2-Methyl-1-benzothiophen-3-amine: Lacks the methoxy and dioxide groups, affecting its chemical properties and reactivity.
6-Methoxy-1-benzothiophen-3-amine: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, while the amine group allows for further functionalization. The 1,1-dioxide group introduces additional sites for oxidation and reduction reactions, broadening its range of applications.
Properties
Molecular Formula |
C10H11NO3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1,1-dioxo-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H11NO3S/c1-6-10(11)8-4-3-7(14-2)5-9(8)15(6,12)13/h3-5H,11H2,1-2H3 |
InChI Key |
QCJFSSGMWNMQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1(=O)=O)C=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


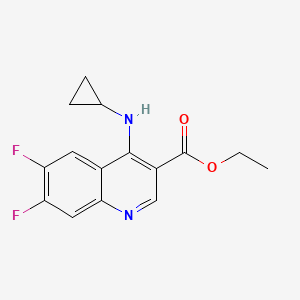
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055769.png)
![3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11055770.png)
![methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11055777.png)
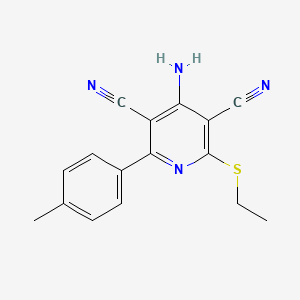
![6-[4-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055789.png)
![Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)thiophene-2-carboxylate](/img/structure/B11055790.png)
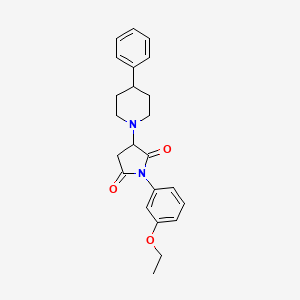
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11055803.png)
![6-methyl-3-({2-oxo-2-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethyl}sulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11055804.png)
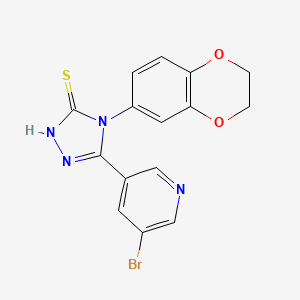
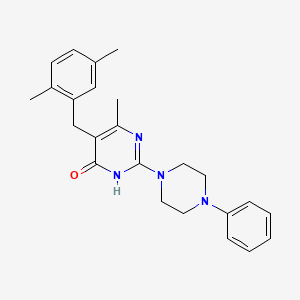
![7-(2,4-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11055813.png)
![methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11055836.png)
